3'-Bromo-2-morpholinomethyl benzophenone
Description
3'-Bromo-2-morpholinomethyl benzophenone (CAS: 898750-29-3) is a brominated benzophenone derivative with the molecular formula C₁₈H₁₈BrNO₂. Its structure consists of a benzophenone core substituted with a bromine atom at the 3' position and a morpholinomethyl group (-CH₂-morpholine) at the 2 position. This molecule is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of xanthones via cyclization reactions . Its bromine substituent enhances electron-withdrawing effects, which may influence reactivity in nucleophilic aromatic substitution or cross-coupling reactions.
Properties
IUPAC Name |
(3-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIBXRXNPSJMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643534 | |
| Record name | (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-29-3 | |
| Record name | (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-morpholinomethyl benzophenone typically involves the bromination of 2-morpholinomethyl benzophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position. The general synthetic route can be summarized as follows:
Starting Material: 2-Morpholinomethyl benzophenone.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired bromination.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-2-morpholinomethyl benzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl benzophenone derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3’-Bromo-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and morpholinomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Key Compounds :
- 4'-Bromo-2-morpholinomethyl benzophenone (CAS: 898750-32-8, C₁₈H₁₈BrNO₂): A positional isomer with bromine at the 4' position.
- 3-Bromo-4'-morpholinomethyl benzophenone (CAS: 898769-90-9, C₁₈H₁₈BrNO₂): Bromine at the 3-position and morpholinomethyl at the 4'-position. This configuration could modify electronic effects on the carbonyl group, impacting electrophilic reactivity .
Data Table 1: Morpholinomethyl-Substituted Benzophenones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| 3'-Bromo-2-morpholinomethyl benzophenone | 898750-29-3 | C₁₈H₁₈BrNO₂ | 360.25 | Br (3'), morpholinomethyl (2) |
| 4'-Bromo-2-morpholinomethyl benzophenone | 898750-32-8 | C₁₈H₁₈BrNO₂ | 360.25 | Br (4'), morpholinomethyl (2) |
| 3-Bromo-4'-morpholinomethyl benzophenone | 898769-90-9 | C₁₈H₁₈BrNO₂ | 360.25 | Br (3), morpholinomethyl (4') |
Key Findings :
- Steric Effects : The 3'-bromo substituent in the target compound may create steric hindrance during intramolecular cyclization, slowing reaction rates compared to 4'-bromo analogs .
- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilicity at the carbonyl group. This contrasts with non-halogenated benzophenones, which are more reactive in Friedel-Crafts acylations .
Heterocyclic Substituent Variations
Key Compound :
- 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone (CAS: 898774-69-1, C₁₈H₁₇BrFNO): Features a pyrrolidinomethyl group (five-membered ring with one nitrogen) instead of morpholinomethyl.
Data Table 2: Heterocyclic Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Notable Properties |
|---|---|---|---|---|---|
| This compound | 898750-29-3 | C₁₈H₁₈BrNO₂ | 360.25 | Morpholine | Higher polarity, H-bonding potential |
| 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone | 898774-69-1 | C₁₈H₁₇BrFNO | 362.23 | Pyrrolidine | Increased lipophilicity |
Key Findings :
- Polarity: Morpholinomethyl derivatives exhibit higher solubility in polar solvents (e.g., DMSO, methanol) due to the oxygen atom in morpholine, whereas pyrrolidinomethyl analogs are more lipid-soluble .
- Reactivity : Pyrrolidine’s smaller ring size may reduce steric hindrance during reactions, enhancing accessibility to the carbonyl group.
Halogen and Functional Group Variations
Key Compounds :
- 2-Amino-5-bromo-2',6'-difluoro benzophenone (CAS: 660450-79-3, C₁₃H₈BrF₂NO): Contains amino and fluorine substituents. The amino group enhances nucleophilicity, enabling participation in Schiff base formation or metal coordination .
Data Table 3: Halogenated Benzophenones
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Applications |
|---|---|---|---|---|---|
| This compound | 898750-29-3 | C₁₈H₁₈BrNO₂ | 360.25 | Br, morpholinomethyl | Xanthone synthesis |
| 2-Amino-5-bromo-2',6'-difluoro benzophenone | 660450-79-3 | C₁₃H₈BrF₂NO | 312.11 | Br, F, amino | Pharmaceutical intermediates |
| 3-Bromo-2-fluorobenzophenone | N/A | C₁₃H₈BrFO | 279.11 | Br, F | UV photoinitiators |
Key Findings :
- UV Reactivity: Fluorinated benzophenones absorb at higher wavelengths (~350 nm), making them effective photoinitiators compared to non-fluorinated analogs .
Biological Activity
3'-Bromo-2-morpholinomethyl benzophenone (CAS No. 898750-29-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromine atom at the 3' position of the benzophenone moiety, which enhances its reactivity. The synthesis typically involves the bromination of 2-morpholinomethyl benzophenone using brominating agents such as Br2 or N-bromosuccinimide (NBS) in solvents like dichloromethane or carbon tetrachloride under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom and morpholinomethyl group allows for significant reactivity, enabling the compound to form covalent bonds with proteins, enzymes, and receptors. This interaction can modulate biological pathways, leading to changes in cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. In particular, its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Morpholinomethyl benzophenone | Lacks bromine at the 3' position | Weaker antimicrobial activity |
| 3'-Chloro-2-morpholinomethyl benzophenone | Chlorine instead of bromine | Different reactivity profile |
| 3'-Fluoro-2-morpholinomethyl benzophenone | Fluorine substitution | Varies in biological activity |
The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, making it a valuable compound in synthetic chemistry and biological research.
Tumorigenesis Studies
A notable study explored the effects of benzophenones on tumorigenesis in animal models. While not directly studying this compound, related compounds such as benzophenone-3 (BP-3) showed varied effects on tumor proliferation depending on dietary contexts. This underscores the importance of further investigation into how structural modifications can influence biological outcomes .
Environmental Impact Studies
Environmental studies have assessed the bioconcentration and toxicity of benzophenones, including BP-3, in aquatic organisms. These findings highlight potential risks associated with exposure to such compounds, suggesting that research into this compound could also consider ecological implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
